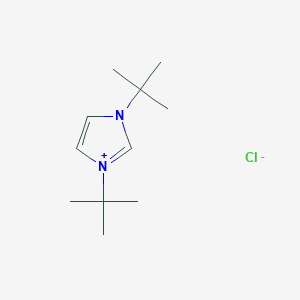

1,3-di-tert-Butyl-1H-imidazol-3-ium chloride

Description

Properties

IUPAC Name |

1,3-ditert-butylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.ClH/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;/h7-9H,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJECSWIRMFBYOI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C[N+](=C1)C(C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464740 | |

| Record name | 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157197-54-1 | |

| Record name | 1H-Imidazolium, 1,3-bis(1,1-dimethylethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157197-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, a key precursor for the generation of N-heterocyclic carbenes (NHCs). NHCs are a class of compounds with significant applications in organometallic chemistry, catalysis, and materials science. The sterically demanding di-tert-butyl substitution pattern of this particular imidazolium salt imparts unique properties to the corresponding carbene, influencing the stability and reactivity of its metal complexes.

Compound Identification and Properties

1,3-di-tert-butyl-1H-imidazol-3-ium chloride is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 157197-54-1 | [1][2] |

| Molecular Formula | C₁₁H₂₁ClN₂ | [1][2] |

| Molecular Weight | 216.75 g/mol | [1][2] |

| Melting Point | 209 °C | [2] |

| Physical Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Store at 4°C, protect from light, under an inert atmosphere (e.g., nitrogen) | [2] |

Synthesis

A plausible synthetic workflow is illustrated below:

Representative Experimental Protocol

This protocol is a representative example based on general procedures for the synthesis of similar imidazolium salts and should be optimized for specific laboratory conditions.

Materials:

-

1-tert-butylimidazole

-

tert-butyl chloride (excess)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile or tetrahydrofuran (THF))

-

Anhydrous diethyl ether or other suitable non-polar solvent for washing

Procedure:

-

To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-tert-butylimidazole and the anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add an excess of tert-butyl chloride to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

-

If a precipitate has formed, collect the solid by filtration. If no precipitate is present, remove the solvent under reduced pressure.

-

Wash the crude product with anhydrous diethyl ether to remove any unreacted starting materials.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or acetone.

-

Dry the purified product under vacuum to yield 1,3-di-tert-butyl-1H-imidazol-3-ium chloride as a solid.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 1,3-di-tert-butyl-1H-imidazol-3-ium chloride. The following tables summarize the expected data from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| C(CH₃)₃ | ~1.76 | Singlet | 18H | Protons of the two tert-butyl groups |

| N-CH-CH-N | ~7.5-7.8 | Doublet or Triplet | 2H | Protons at the C4 and C5 positions of the imidazolium ring |

| N-CH-N | ~9.0-10.0 | Singlet | 1H | Proton at the C2 position of the imidazolium ring |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| C(CH₃)₃ | ~30-32 | Methyl carbons of the tert-butyl groups |

| C(CH₃)₃ | ~60-62 | Quaternary carbons of the tert-butyl groups |

| N-CH-CH-N | ~120-125 | Carbons at the C4 and C5 positions of the imidazolium ring |

| N-CH-N | ~135-140 | Carbon at the C2 position of the imidazolium ring |

Note: The exact chemical shifts may vary depending on the solvent used for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3150-3050 | C-H stretching of the imidazolium ring |

| ~2980-2870 | C-H stretching of the tert-butyl groups |

| ~1570-1550 | C=N and C=C stretching of the imidazolium ring |

| ~1470-1450 | C-H bending of the tert-butyl groups |

| ~1170 | C-N stretching |

| ~800-600 | Out-of-plane C-H bending of the imidazolium ring |

Mass Spectrometry (MS)

| Technique | Expected m/z | Assignment |

| ESI-MS (+) | 181.17 | [M-Cl]⁺, corresponding to the cationic portion of the molecule, [C₁₁H₂₁N₂]⁺ |

Logical Relationships in Characterization

The logical flow for confirming the structure of the synthesized product is outlined below.

Conclusion

This technical guide has outlined the synthesis and characterization of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride. While a specific, detailed experimental protocol from a primary research article was not identified in the literature search, a representative method has been provided based on the synthesis of analogous compounds. The expected characterization data presented here should serve as a valuable reference for researchers working with this and related N-heterocyclic carbene precursors. The unique steric bulk provided by the tert-butyl groups makes this compound an important building block for the development of novel catalysts and materials.

References

physical and chemical properties of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride.

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-di-tert-butyl-1H-imidazol-3-ium chloride is a prominent member of the imidazolium salt family, widely recognized for its role as a precursor to N-heterocyclic carbenes (NHCs). These carbenes are powerful organocatalysts and ligands in transition metal catalysis, finding applications in a myriad of organic transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in catalysis. The bulky tert-butyl groups confer unique steric and electronic properties to the resulting carbene, influencing its stability and reactivity.

Core Properties

This section summarizes the key physical and chemical identifiers for 1,3-di-tert-butyl-1H-imidazol-3-ium chloride.

| Property | Value | Reference |

| IUPAC Name | 1,3-di-tert-butyl-1H-imidazol-3-ium chloride | N/A |

| CAS Number | 157197-54-1 | |

| Molecular Formula | C₁₁H₂₁ClN₂ | |

| Molecular Weight | 216.75 g/mol | |

| Appearance | Solid | |

| Melting Point | 209 °C | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in polar organic solvents. | |

| Purity | Typically available as >97% |

Synthesis and Characterization

The synthesis of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride is typically achieved through the quaternization of 1-tert-butylimidazole with tert-butyl chloride.

Experimental Protocol: Synthesis

Materials:

-

1-tert-butylimidazole

-

tert-Butyl chloride

-

Anhydrous toluene (or another suitable high-boiling, non-polar solvent)

-

Anhydrous diethyl ether

-

Schlenk flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve 1-tert-butylimidazole (1.0 eq) in anhydrous toluene.

-

Add tert-butyl chloride (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR spectroscopy.

-

Upon completion, a white precipitate of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride will form.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the solid product by filtration under an inert atmosphere.

-

Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.

-

Dry the product under vacuum to yield pure 1,3-di-tert-butyl-1H-imidazol-3-ium chloride.

Note: This is a generalized procedure and may require optimization for scale and specific laboratory conditions.

Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Expected Chemical Shifts (δ):

-

~1.7 ppm (s, 18H, C(CH₃)₃)

-

~7.5 ppm (d, 2H, N-CH=CH-N)

-

~10.0 ppm (s, 1H, N-CH-N)

-

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Sample Preparation: Dissolve approximately 20-30 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Expected Chemical Shifts (δ):

-

~31 ppm (C(CH₃)₃)

-

~61 ppm (C(CH₃)₃)

-

~121 ppm (N-CH=CH-N)

-

~136 ppm (N-CH-N)

-

-

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

-

Expected Absorptions (cm⁻¹):

-

~3150-3050 (C-H stretching of the imidazolium ring)

-

~2980-2850 (C-H stretching of the tert-butyl groups)

-

~1570-1550 (C=N and C=C stretching of the imidazolium ring)

-

2.2.3. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) is typically used for ionic compounds.

-

Expected Ion: The cationic part, [C₁₁H₂₁N₂]⁺, will be detected with an m/z of 181.17.

Chemical Properties and Applications

The primary chemical significance of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride lies in its role as a stable precursor to the N-heterocyclic carbene (NHC), 1,3-di-tert-butylimidazol-2-ylidene. This transformation is readily achieved by deprotonation at the C2 position of the imidazolium ring using a suitable base.

Generation of the N-Heterocyclic Carbene

The acidic proton at the C2 position of the imidazolium ring can be abstracted by a strong base, such as sodium hydride, potassium tert-butoxide, or an organolithium reagent, to generate the free carbene.

Applications in Catalysis

The generated NHC is a versatile catalyst for a variety of organic reactions. The bulky tert-butyl groups provide steric protection to the carbene center, enhancing its stability and influencing the stereochemical outcome of reactions.

3.2.1. Benzoin Condensation

NHCs are excellent catalysts for the benzoin condensation, a carbon-carbon bond-forming reaction between two aldehydes.

3.2.2. Stetter Reaction

The Stetter reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by an NHC. The bulky 1,3-di-tert-butylimidazol-2-ylidene can be particularly effective in this transformation.

3.2.3. Transesterification

NHCs can also catalyze the transesterification of esters under mild conditions.

Role in Drug Development

While not a therapeutic agent itself, the catalytic utility of the NHC derived from 1,3-di-tert-butyl-1H-imidazol-3-ium chloride is highly relevant to drug development. It enables the efficient synthesis of complex molecular architectures that are often found in pharmacologically active compounds. Its ability to promote bond formations that are challenging with traditional methods makes it a valuable tool in medicinal chemistry for the construction of novel drug candidates.

Safety and Handling

1,3-di-tert-butyl-1H-imidazol-3-ium chloride is an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry place away from incompatible materials.

Conclusion

1,3-di-tert-butyl-1H-imidazol-3-ium chloride is a fundamentally important compound in the field of organocatalysis. Its ease of synthesis and its role as a stable precursor to a sterically demanding and highly active N-heterocyclic carbene make it an invaluable reagent for synthetic chemists. The applications of the derived carbene in facilitating key bond-forming reactions underscore its significance in both academic research and industrial processes, including the synthesis of complex molecules for drug discovery. Further research into the applications of this and related NHC precatalysts is expected to continue to expand the toolkit of modern synthetic chemistry.

A Comprehensive Technical Guide to 1,3-di-tert-butyl-1H-imidazol-3-ium chloride

CAS Number: 157197-54-1

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, a key precursor in the field of N-heterocyclic carbene (NHC) chemistry. Its utility in catalysis and organic synthesis makes it a compound of significant interest for chemical and pharmaceutical research.

Physicochemical Properties

1,3-di-tert-butyl-1H-imidazol-3-ium chloride is a solid organic salt.[1][2] Its key properties are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Reference |

| CAS Number | 157197-54-1 | [1][3][4] |

| Molecular Formula | C₁₁H₂₁ClN₂ | [3][4] |

| Molecular Weight | 216.75 g/mol | [2][3][4] |

| Physical Form | Solid | [1][2] |

| Melting Point | 209 °C | [1] |

| Purity | Typically ≥97% | [1][3] |

| InChI Key | GJECSWIRMFBYOI-UHFFFAOYSA-M | [1][2] |

| Canonical SMILES | CC(C)(C)N1C=C--INVALID-LINK--=C1.[Cl-] | [2][3] |

| LogP | -1.36 | [2] |

| Storage Conditions | 4°C, protect from light, stored under inert gas (Nitrogen) | [1][3] |

Synthesis and Handling

The synthesis of imidazolium salts is a cornerstone of NHC chemistry. While specific proprietary methods may vary, a general and representative protocol based on established alkylation techniques is provided below.

Representative Experimental Protocol: Synthesis via Alkylation

This protocol describes a common method for synthesizing imidazolium salts by alkylating an imidazole precursor.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet (Argon or Nitrogen), combine imidazole and a suitable aprotic solvent (e.g., dry THF).

-

Deprotonation: Cool the mixture in an ice bath and slowly add a strong base (e.g., Sodium Hydride) to deprotonate the imidazole. Stir for 1 hour at this temperature to ensure complete formation of the imidazolide anion.

-

First Alkylation: Add one equivalent of a tert-butyl halide (e.g., tert-butyl chloride) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Second Alkylation: Add a second equivalent of the tert-butyl halide. The reaction mixture is then heated to reflux and stirred for an additional 24-48 hours to ensure the formation of the disubstituted imidazolium salt.

-

Workup and Isolation: After cooling to room temperature, the reaction is quenched carefully with water. The solvent is removed under reduced pressure. The resulting solid residue is then washed extensively with a non-polar solvent (e.g., hexane) to remove unreacted starting materials and byproducts.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/ether) to yield the final 1,3-di-tert-butyl-1H-imidazol-3-ium chloride as a solid.

Storage and Handling

Proper handling is crucial due to the compound's hazardous nature.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere of nitrogen.[1][3][5]

-

Handling: Use in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[5] Avoid inhalation of dust and prevent contact with skin and eyes.[6]

Key Applications in Research and Development

The primary value of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride lies in its role as a stable precursor to a sterically hindered N-heterocyclic carbene.

Precursor to N-Heterocyclic Carbene (NHC) Catalysts

The imidazolium salt is readily deprotonated at the C2 position by a strong base to generate the corresponding NHC. This carbene is a powerful σ-donor ligand and organocatalyst.[7] NHCs are known to stabilize reaction intermediates, thereby enhancing the efficiency and selectivity of various chemical transformations.[7]

References

- 1. 1,3-Di-t-butylimidazolium chloride | 157197-54-1 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. RR [rrscientific.com]

- 5. CAS#:157197-54-1 | 1,3-DI-TERT-BUTYL-1H-IMIDAZOL-3-IUM CHLORIDE | Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

- 7. 1,3-di-tert-Butyl-1H-imidazol-3-ium Chloride|97% [benchchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride

For Immediate Release

This technical guide provides an in-depth analysis of the structural elucidation of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, a key intermediate in the synthesis of N-heterocyclic carbenes (NHCs) and a compound of interest for applications in catalysis and as an ionic liquid. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a comprehensive overview of the analytical techniques and experimental protocols employed to confirm its molecular structure.

Introduction

1,3-di-tert-butyl-1H-imidazol-3-ium chloride, with the chemical formula C₁₁H₂₁ClN₂ and a molecular weight of 216.75 g/mol , belongs to the class of imidazolium salts. These compounds are precursors to N-heterocyclic carbenes, which have gained significant prominence as ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. The bulky tert-butyl groups at the 1 and 3 positions of the imidazole ring impart unique steric and electronic properties to the resulting carbene, influencing its stability and reactivity. Accurate structural confirmation of the imidazolium salt precursor is therefore a critical first step in the development of new catalytic systems.

This guide will detail the primary analytical methods used for the structural elucidation of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a proposed synthesis protocol and the logical workflow for its characterization are presented.

Synthesis and Characterization Workflow

The synthesis and subsequent structural confirmation of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride follow a logical progression of chemical transformation and analytical verification. The overall workflow is depicted in the diagram below.

Experimental Protocols

Synthesis of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride[1]

Materials:

-

1H-Imidazole

-

tert-Butyl chloride

-

Acetonitrile or Tetrahydrofuran (THF) (anhydrous)

-

Ethanol or Acetone for recrystallization

Procedure:

-

To a solution of 1H-imidazole in a polar aprotic solvent such as acetonitrile or THF, an excess of tert-butyl chloride is added.

-

The reaction mixture is refluxed for 12-24 hours to ensure complete quaternization of both nitrogen atoms of the imidazole ring.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system like ethanol or acetone to yield high-purity crystals of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride. Alternatively, column chromatography using a silica gel stationary phase and a gradient eluent (e.g., dichloromethane:methanol) can be employed for purification.[1]

Spectroscopic Data and Interpretation

The structural confirmation of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride is primarily achieved through a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Expected ¹H NMR Data for 1,3-di-tert-butyl-1H-imidazol-3-ium chloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | Singlet | 1H | H-2 (imidazolium ring) |

| ~7.5 - 8.0 | Doublet | 2H | H-4, H-5 (imidazolium ring) |

| ~1.4 - 1.7 | Singlet | 18H | -C(CH₃)₃ |

Note: The exact chemical shifts can vary depending on the solvent used for analysis.

Table 2: Expected ¹³C NMR Data for 1,3-di-tert-butyl-1H-imidazol-3-ium chloride

| Chemical Shift (δ) ppm | Assignment |

| ~135 - 140 | C-2 (imidazolium ring) |

| ~120 - 125 | C-4, C-5 (imidazolium ring) |

| ~60 - 65 | -C (CH₃)₃ |

| ~30 - 35 | -C(C H₃)₃ |

Note: The exact chemical shifts can vary depending on the solvent used for analysis.

A key feature in the ¹H NMR spectrum is the singlet corresponding to the 18 equivalent protons of the two tert-butyl groups.[1] The protons on the imidazolium ring will appear in the aromatic region, with the C-2 proton typically being the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by identifying the vibrational frequencies of its bonds.

Table 3: Expected IR Absorption Bands for 1,3-di-tert-butyl-1H-imidazol-3-ium chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150 | Medium | C-H stretching (imidazolium ring) |

| ~2980 | Strong | C-H stretching (tert-butyl groups) |

| ~1570 | Medium | C=N stretching (imidazolium ring) |

| ~1470 | Medium | C-H bending (tert-butyl groups) |

| ~600 - 800 | Medium | Counterion vibrations (chloride) |

The presence of the C-H stretching frequency around 3150 cm⁻¹ is characteristic of the aromatic protons on the imidazolium ring.[1] The strong absorption around 2980 cm⁻¹ is indicative of the numerous C-H bonds in the two tert-butyl groups.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing ionic compounds like imidazolium salts.

Table 4: Expected ESI-MS Data for 1,3-di-tert-butyl-1H-imidazol-3-ium chloride

| m/z | Ion |

| 181.17 | [C₁₁H₂₁N₂]⁺ ([M-Cl]⁺) |

In positive ion mode, the mass spectrum is expected to show a prominent peak corresponding to the cationic part of the molecule, [M-Cl]⁺, at an m/z of approximately 181.17.[1] Fragmentation patterns can provide further structural information.

Conclusion

The structural elucidation of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride is reliably achieved through a combination of synthesis followed by purification and spectroscopic analysis. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight of the cation. While single-crystal X-ray diffraction would provide the most definitive structural proof, the collective evidence from these spectroscopic methods is sufficient for unambiguous characterization. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this and related imidazolium compounds.

References

Spectroscopic Profile of 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, a key intermediate in the synthesis of N-heterocyclic carbenes (NHCs) and a compound of interest for various applications, including as an ionic liquid and in medicinal chemistry. This document outlines the expected spectral characteristics based on available data and analysis of structurally similar compounds, details the experimental protocols for obtaining such data, and presents this information in a clear, structured format for easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,3-di-tert-butyl-1H-imidazol-3-ium chloride. It is important to note that while some of this data is directly reported, other values are estimated based on the analysis of closely related analogs, such as 1-tert-butyl-3-methylimidazolium iodide.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~10.0 | Singlet | H-2 (NCHN) | Estimated based on similar imidazolium salts. |

| ~7.6 | Doublet | H-4, H-5 (CH=CH) | Estimated based on similar imidazolium salts. |

| ~1.75 | Singlet | -C(CH₃)₃ | The eighteen protons of the two tert-butyl groups are chemically equivalent.[1] |

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~136 | C-2 (NCN) | Estimated based on 1-tert-butyl-3-methylimidazolium iodide.[1] |

| ~121-125 | C-4, C-5 (CH=CH) | Estimated based on 1-tert-butyl-3-methylimidazolium iodide.[1] |

| ~62 | Quaternary C (-C (CH₃)₃) | Estimated based on 1-tert-butyl-3-methylimidazolium iodide.[1] |

| ~31 | Methyl C (-C(CH₃ )₃) | Estimated based on 1-tert-butyl-3-methylimidazolium iodide.[1] |

Infrared (IR) Spectroscopy Data

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~3150 | Medium | C-H stretch (imidazolium ring) | Characteristic stretching vibration of the C-H bonds on the imidazolium ring.[2] |

| ~2980 | Strong | C-H stretch (tert-butyl) | Asymmetric and symmetric stretching of the methyl groups. |

| ~1570 | Medium | C=N stretch | Imidazolium ring stretching vibration. |

| ~1170 | Strong | C-N stretch | Stretching vibration of the C-N bonds in the ring and to the tert-butyl groups. |

| ~600-800 | Variable | Chloride counterion vibration | The position can be influenced by intermolecular interactions.[2] |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data

| m/z | Ion | Method | Notes |

| 181.17 | [C₁₁H₂₁N₂]⁺ | ESI-MS | The expected molecular ion peak corresponding to the cation [M-Cl]⁺.[2] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride and the acquisition of the spectroscopic data presented above.

Synthesis

The synthesis of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride is typically achieved through the quaternization of a suitable imidazole precursor.[2]

Materials:

-

1-tert-butylimidazole

-

tert-Butyl chloride

-

Anhydrous acetonitrile (or other suitable polar aprotic solvent)

-

Anhydrous diethyl ether (for precipitation/washing)

Procedure:

-

To a solution of 1-tert-butylimidazole in anhydrous acetonitrile, an equimolar amount of tert-butyl chloride is added.

-

The reaction mixture is stirred at room temperature or gently heated under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is triturated with anhydrous diethyl ether to precipitate the salt.

-

The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum to yield 1,3-di-tert-butyl-1H-imidazol-3-ium chloride as a white or off-white solid.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Acquisition:

-

A standard proton experiment is performed. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is performed. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

A small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition:

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Instrumentation:

-

An Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

The solution is infused into the ESI source. The analysis is performed in positive ion mode to detect the cationic species. The mass-to-charge ratio (m/z) of the ions is recorded.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Thermal Stability and Decomposition of 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, an ionic liquid of significant interest in various chemical and pharmaceutical applications. Due to its bulky tert-butyl groups, this compound exhibits unique steric and electronic properties that influence its thermal behavior. This document summarizes available data on its thermal properties, outlines detailed experimental protocols for its analysis, and presents a plausible decomposition pathway based on established mechanisms for imidazolium-based ionic liquids.

Introduction

1,3-di-tert-butyl-1H-imidazol-3-ium chloride is a member of the imidazolium class of ionic liquids, which are valued for their low vapor pressure, high thermal stability, and tunable physicochemical properties. The presence of two bulky tert-butyl groups on the imidazolium cation imparts significant steric hindrance around the ring, which can enhance the stability of derived N-heterocyclic carbenes (NHCs) and influence its reactivity and degradation pathways. Understanding the thermal limits and decomposition products of this compound is critical for its safe and effective use in applications that may involve elevated temperatures, such as in catalysis, as a reaction solvent, or in materials science.

While specific, in-depth academic studies on the thermal decomposition of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride are not extensively available in public literature, this guide synthesizes the known data for this compound with the well-documented behavior of structurally related imidazolium salts to provide a robust technical overview.

Thermal Properties

The thermal stability of an ionic liquid is a critical parameter that dictates its operational window. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Data

Specific experimental data for the thermal decomposition of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride is limited. However, a melting point has been reported. The following table summarizes the available and representative thermal data for this compound. The TGA data is illustrative and based on typical values for similar imidazolium chloride salts, as specific experimental data for this compound is not publicly available.

| Parameter | Value | Method | Reference |

| Melting Point (Tm) | 209 °C | Not specified | Commercial supplier data |

| Onset Decomposition Temperature (Tonset) | ~250-300 °C (Estimated) | TGA | General data for imidazolium chlorides |

| Temperature at 5% Weight Loss (Td5%) | ~270 °C (Estimated) | TGA | General data for imidazolium chlorides |

| Temperature at 10% Weight Loss (Td10%) | ~285 °C (Estimated) | TGA | General data for imidazolium chlorides |

Note: The TGA data presented are estimated values based on the general thermal behavior of 1,3-dialkylimidazolium chlorides and should be confirmed by experimental analysis.

Experimental Protocols

To determine the thermal stability and decomposition profile of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature and the mass loss profile of the compound as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Determine the onset decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the decomposition step on the TGA curve.

-

Determine the temperatures for 5% and 10% mass loss (Td5% and Td10%).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of the compound.

Apparatus: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample to a temperature above its expected melting point (e.g., 230 °C) at a heating rate of 10 °C/min.

-

Hold the sample at this temperature for 2-5 minutes to ensure complete melting.

-

Cool the sample to the starting temperature at a rate of 10 °C/min.

-

Reheat the sample at 10 °C/min to observe the melting transition without the influence of thermal history.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the melting point (Tm) from the peak of the endothermic melting transition.

-

Decomposition Pathway

The thermal decomposition of imidazolium-based ionic liquids can proceed through several mechanisms, primarily involving the interaction between the cation and the anion. For 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, the chloride anion can act as a nucleophile.

A plausible decomposition pathway involves a nucleophilic substitution reaction (SN2) where the chloride anion attacks one of the carbon atoms attached to the nitrogen atoms of the imidazolium ring. Due to the tertiary nature of the tert-butyl groups, a direct SN2 attack is sterically hindered. A more likely initial step is an elimination reaction (E2) facilitated by the chloride anion acting as a base, leading to the formation of isobutylene and 1-tert-butylimidazole. Subsequent decomposition of the imidazole ring at higher temperatures can lead to the formation of smaller volatile fragments.

The expected decomposition products upon heating include nitrogen oxides, carbon dioxide, carbon monoxide, and various organic fumes.

Below is a diagram illustrating a plausible initial decomposition pathway for 1,3-di-tert-butyl-1H-imidazol-3-ium chloride.

Caption: Plausible initial decomposition pathway of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride.

Conclusion

Technical Guide: Solubility of 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-di-tert-butyl-1H-imidazol-3-ium chloride is an ionic liquid (IL) with potential applications in various fields, including as a solvent in organic synthesis and as a component in pharmaceutical formulations. A thorough understanding of its solubility in different organic solvents is crucial for its effective utilization. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound and presents a framework for reporting such data. While extensive searches have not yielded specific quantitative solubility data for 1,3-di-tert-butyl-1H-imidazol-3-ium chloride in the open literature, this guide outlines the standardized experimental protocols that can be employed to generate this critical information.

Physicochemical Properties

-

IUPAC Name: 1,3-di-tert-butyl-1H-imidazol-3-ium chloride

-

Molecular Formula: C₁₁H₂₁ClN₂

-

Molecular Weight: 216.75 g/mol

-

Physical Form: Solid

-

Melting Point: Approximately 209 °C

Data Presentation: Solubility of 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride

The following table provides a standardized format for presenting the solubility data of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride in various organic solvents at a specified temperature. The data presented here is illustrative and serves as a template for reporting experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Tetrahydrofuran (THF) | 25 | Data Not Available | Data Not Available | Gravimetric |

| Dimethylformamide (DMF) | 25 | Data Not Available | Data Not Available | Gravimetric |

| Acetonitrile | 25 | Data Not Available | Data Not Available | UV-Vis Spectroscopy |

| Methanol | 25 | Data Not Available | Data Not Available | Gravimetric |

| Ethanol | 25 | Data Not Available | Data Not Available | Gravimetric |

| Acetone | 25 | Data Not Available | Data Not Available | ¹H NMR Spectroscopy |

| Toluene | 25 | Data Not Available | Data Not Available | Gravimetric |

| Dichloromethane | 25 | Data Not Available | Data Not Available | Gravimetric |

Experimental Protocols

The determination of solubility is a critical experimental procedure. The following are detailed methodologies for key experiments to ascertain the solubility of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride.

Gravimetric Method for Solubility Determination

This is a common and straightforward method for determining the solubility of a solid in a solvent.[1][2][3][4]

Objective: To determine the mass of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride that can dissolve in a given volume of a solvent at a specific temperature to form a saturated solution.

Materials:

-

1,3-di-tert-butyl-1H-imidazol-3-ium chloride

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dish or vial

-

Analytical balance

-

Drying oven

Procedure:

-

Equilibration: Add an excess amount of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride to a known volume of the organic solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the temperature.

-

Filter the withdrawn solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Record the exact mass of the solution transferred.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the ionic liquid.

-

Mass Determination: Once the solvent is completely removed, place the dish in a drying oven (e.g., at 60-80 °C) until a constant weight is achieved.[5]

-

Record the final mass of the dish containing the dried solute.

Calculation:

-

Mass of dissolved solute: (Final mass of dish + solute) - (Initial mass of empty dish)

-

Solubility ( g/100 mL): (Mass of dissolved solute / Volume of solution withdrawn) x 100

UV-Vis Spectrophotometry for Concentration Determination

For solvents in which 1,3-di-tert-butyl-1H-imidazol-3-ium chloride exhibits a UV-Vis absorbance, this method can be used to determine its concentration in a saturated solution.[6][7]

Objective: To determine the concentration of the ionic liquid in a saturated solution by measuring its absorbance of ultraviolet-visible light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Saturated solution of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride (prepared as in the gravimetric method)

-

Pure organic solvent (for blank and dilutions)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride in the chosen solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration.

-

Sample Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-6).

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λ_max.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

¹H NMR Spectroscopy for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the quantitative determination of the ionic liquid's concentration.[8][9][10]

Objective: To determine the concentration of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride in a saturated solution using an internal standard.

Materials:

-

NMR spectrometer

-

NMR tubes

-

Saturated solution of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride (prepared as in the gravimetric method)

-

Deuterated solvent (compatible with the organic solvent used)

-

Internal standard of known concentration (e.g., dimethyl sulfoxide, 1,4-dioxane)

Procedure:

-

Sample Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-6).

-

To a known volume of the filtered saturated solution, add a known amount of a suitable internal standard.

-

Add a sufficient amount of deuterated solvent for the NMR lock.

-

NMR Analysis: Acquire the ¹H NMR spectrum of the sample.

-

Integration: Integrate the area of a characteristic peak of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride and a peak of the internal standard.

-

Concentration Calculation: The concentration of the ionic liquid can be calculated using the following formula:

Concentration_IL = (Area_IL / Number of Protons_IL) * (Number of Protons_IS / Area_IS) * Concentration_IS

Where:

-

Concentration_IL is the concentration of the ionic liquid.

-

Area_IL is the integral area of the selected ionic liquid peak.

-

Number of Protons_IL is the number of protons giving rise to the selected ionic liquid peak.

-

Area_IS is the integral area of the selected internal standard peak.

-

Number of Protons_IS is the number of protons giving rise to the selected internal standard peak.

-

Concentration_IS is the known concentration of the internal standard.

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride.

Caption: Workflow for determining the solubility of an ionic liquid.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. pharmajournal.net [pharmajournal.net]

- 4. scribd.com [scribd.com]

- 5. cefns.nau.edu [cefns.nau.edu]

- 6. Determination of cmc of imidazolium based surface active ionic liquids through probe-less UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ionike.com [ionike.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of N-Heterocyclic Carbene Precursors: A Technical Guide for Researchers

An in-depth exploration of the synthesis and development of precursors for N-heterocyclic carbenes (NHCs), from early concepts to the diverse and sophisticated molecules utilized in modern chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of compounds.

N-heterocyclic carbenes (NHCs) have emerged as a cornerstone of modern chemistry, finding widespread application as powerful ligands in organometallic catalysis and as potent organocatalysts in their own right.[1][2] The remarkable stability and reactivity of NHCs are intimately linked to the nature of their precursors, which have undergone a significant and fascinating historical development. This technical guide provides a detailed overview of the key milestones in the evolution of NHC precursors, focusing on their synthesis, structural diversity, and the experimental methodologies that have enabled their advancement.

From Transient Intermediates to Stable Carbenes: The Early Years

The conceptual origins of NHCs can be traced back to the work of Hans-Werner Wanzlick in the 1960s.[3][4] Wanzlick proposed the existence of imidazolin-2-ylidenes as reactive intermediates, attempting their synthesis through the α-elimination of chloroform from an imidazoline derivative.[5][6] However, he was only able to isolate the dimeric enetetramine, leading to the "Wanzlick equilibrium" theory, which posited a rapid dimerization of the free carbene.[3][4][7] For nearly three decades, free NHCs remained elusive, though their existence as ligands in metal complexes was confirmed by Öfele and Wanzlick in 1968.[8]

A paradigm shift occurred in 1991 when Arduengo and his coworkers successfully isolated and characterized the first stable, crystalline NHC, 1,3-diadamantylimidazol-2-ylidene.[6][9][10] This seminal discovery shattered the prevailing notion that carbenes were inherently transient species and opened the floodgates for the exploration of NHC chemistry.[8][11][12] The key to Arduengo's success was the use of bulky N-substituents (adamantyl groups) which sterically shielded the carbene center, preventing dimerization. The precursor to this groundbreaking carbene was the corresponding imidazolium salt, which was deprotonated to yield the free carbene.[5]

The Azolium Salts: A Versatile Gateway to NHCs

The deprotonation of azolium salts has become the most prevalent method for generating NHCs.[1][5] Consequently, the synthesis of a wide variety of these precursors has been a major focus of research. The nature of the heterocyclic ring, the substituents on the nitrogen atoms, and the counter-ion all play crucial roles in determining the stability of the precursor and the properties of the resulting NHC.[13]

Imidazolium and Imidazolinium Salts

Imidazolium salts are the most common precursors to the widely used imidazol-2-ylidenes.[1] Several synthetic routes to these salts have been developed. A common and high-yielding method involves the multi-component reaction of primary amines, glyoxal, and formaldehyde to afford symmetrically N,N'-disubstituted imidazolium salts.[5] Another versatile approach is the stepwise alkylation of the nitrogen atoms of an imidazole ring.[5] A modular one-pot synthesis from readily available formamidines and α-halo ketones has also been reported, allowing for the preparation of highly substituted and unsymmetrical imidazolium salts.[14]

Saturated imidazolinium salts, precursors to imidazolin-2-ylidenes (often referred to as saturated NHCs or SIPrs), are also of great importance. These are typically synthesized from diamines, which are first converted to cyclic aminals and then oxidized to the corresponding cyclic formamidinium salts.[15]

Thiazolium and Triazolium Salts

Thiazolium salts, historically significant as they form the core of thiamine (vitamin B1), are precursors to thiazol-2-ylidenes.[16][17] These NHCs are particularly important in organocatalysis, for example, in the benzoin condensation.[2][16] Key synthetic routes to thiazolium salts include the condensation of N-substituted thioformamides with α-haloketones.[18]

Triazolium salts give rise to triazol-5-ylidenes upon deprotonation.[16][19] These NHCs have also found extensive use in organocatalysis.[20] An efficient synthesis of triazolium salts involves the copper-catalyzed N-arylation of triazoles using diaryliodonium salts as the aryl source.[16][21][22] This method is scalable and tolerates a wide range of functional groups.[16][21]

Benzimidazolium Salts

Benzimidazolium salts are precursors to benzimidazol-2-ylidenes, which feature a fused benzene ring. These NHCs and their metal complexes have shown significant biological activity.[23][24] The synthesis of benzimidazolium salts is often achieved through the N-alkylation of benzimidazole.[25][26]

Alternative Precursors and Generation Methods

While deprotonation of azolium salts is the most common route to NHCs, other methods and precursors have been developed to circumvent the need for strong bases, which can be incompatible with sensitive functional groups.[1]

-

Reductive Desulfurization: Imidazol-2-thiones can be reduced to generate free NHCs. This method was first reported by Kuhn and Kratz.[5][27]

-

Thermally Induced α-Elimination: Stable NHCs can also be obtained from various imidazolidines through thermal α-elimination reactions.[5]

-

NHC-CO₂ Adducts: Zwitterionic NHC-CO₂ adducts serve as air-stable solid precursors that can release the free NHC upon heating.[1]

-

Ag(I)-NHC Complexes: Silver(I)-NHC complexes are widely used as transmetalating agents to transfer the NHC ligand to other metals under mild conditions.[1][25][26]

Quantitative Data on NHC Precursor Synthesis

The efficiency of NHC precursor synthesis is a critical factor for their practical application. The following tables summarize representative yields for the synthesis of various azolium salts.

| Precursor Type | Reactants | Conditions | Yield (%) | Reference |

| Imidazolium Salts | ||||

| IPr·HCl | 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene, paraformaldehyde, TMSCl | Ethyl acetate | 81 | [28] |

| IMes·HCl | 1,4-bis(2,4,6-trimethylphenyl)-1,4-diazabutadiene, paraformaldehyde, TMSCl | Ethyl acetate | 69 | [28] |

| IXy·HCl | 1,4-bis(2,6-dimethylphenyl)-1,4-diazabutadiene, paraformaldehyde, TMSCl | Ethyl acetate | 89 | [28] |

| Methylene-bridged bis(imidazolium) salt (L3) | 1-tert-butylimidazole, dibromomethane | THF, 3 days | 63 | |

| Methylene-bridged bis(imidazolium) salt (L4) | 1-mesitylimidazole, dibromomethane | THF, 3 days | 68 | [29] |

| Triazolium Salts | ||||

| N-arylated fused triazolium salt | Fused triazole, diaryliodonium salt | Copper catalyst, DCE, 110 °C, 3h | 85 | |

| 1-Aryl-4-alkyl-1,2,4-triazolium salt | 4-substituted triazole, diaryliodonium salt | CuOAc, MeCN, 80 °C, 4h | High | [22] |

| Benzimidazolium Salts | ||||

| Ag(I)-NHC complex from benzimidazolium salt | Benzimidazolium salt, Ag₂O | Dichloromethane, 24h | 67-74 | [26] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed experimental protocols for the synthesis of key NHC precursors, as cited in the literature.

Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)[28]

-

Reactants: 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene, paraformaldehyde, chlorotrimethylsilane (TMSCl).

-

Solvent: Ethyl acetate.

-

Procedure: A solution of 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene in dilute ethyl acetate is treated with paraformaldehyde and chlorotrimethylsilane. The reaction mixture is stirred, leading to the precipitation of the imidazolium salt.

-

Work-up: The microcrystalline powder is collected by filtration. No further purification is typically necessary.

-

Proposed Mechanism: The reaction is proposed to proceed via the alkylation of the diazabutadiene by formaldehyde and HCl (generated from TMSCl), followed by a 1,5-dipolar electrocyclization and subsequent elimination to form the imidazolium ring.[28]

Synthesis of Methylene-Bridged Bis(imidazolium) Salts[29]

-

General Procedure: A mixture of the corresponding 1-alkylimidazole (20 mmol) and dibromomethane (10 mmol) in THF (5 mL) is heated in an ACE pressure tube at 130 °C for 72 hours.

-

Work-up: After cooling, the resulting solid is collected.

-

Example (L3): Using 1-tert-butylimidazole (2.48 g, 20 mmol) and dibromomethane (0.7 mL, 10 mmol) in 5 mL of THF yields 1,1'-bis(3-tert-butylimidazolium-1-yl)methane dibromide (L3) as a white solid. Yield: 2.65 g (63%).

-

Example (L4): Using 1-mesitylimidazole (3.73 g, 20 mmol) and dibromomethane (0.7 mL, 10 mmol) in 5 mL of THF yields 1,1'-bis(3-mesitylimidazolium-1-yl)methane dibromide (L4) as a white solid. Yield: 3.74 g (68%).

Copper-Catalyzed N-Arylation for Triazolium Salt Synthesis[16][21]

-

Reactants: Fused triazole, diaryliodonium salt.

-

Catalyst: Copper-based catalyst.

-

Procedure: The fused triazole and diaryliodonium salt are reacted in the presence of a copper catalyst. The reaction is scalable and demonstrates good compatibility with various functional groups.

-

Utility: The resulting triazolium salts can be used as NHC precursors in reactions such as benzoin condensation by in situ generation of the carbene with a base like t-BuOK.[16]

Conclusion

The historical development of N-heterocyclic carbene precursors is a testament to the ingenuity and perseverance of chemists. From the initial theoretical postulations of Wanzlick to the landmark isolation by Arduengo, the field has blossomed into a diverse area of synthetic chemistry. The ability to rationally design and synthesize a vast array of azolium salts has been instrumental in the widespread adoption of NHCs in catalysis and materials science. The continued development of novel precursors and generation methods promises to further expand the already impressive utility of this remarkable class of molecules.

References

- 1. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Wanzlick equilibrium - Wikipedia [en.wikipedia.org]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ekwan.github.io [ekwan.github.io]

- 8. N-Heterocyclic Carbenes†‡ | Semantic Scholar [semanticscholar.org]

- 9. Metal complexes of backbone-halogenated imidazol-2-ylidenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Stable abnormal N-heterocyclic carbenes and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. A Modular Synthesis of Highly Substituted Imidazolium Salts [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. An efficient synthesis of triazolium ion based NHC precursors using diaryliodonium salts and their photophysical properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. tcichemicals.com [tcichemicals.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. DSpace [repository.upenn.edu]

- 21. An efficient synthesis of triazolium ion based NHC precursors using diaryliodonium salts and their photophysical properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. biointerfaceresearch.com [biointerfaceresearch.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis of Imidazol-2-ylidenes by Reduction of Imidazole-2(3H)-thiones | Semantic Scholar [semanticscholar.org]

- 28. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Pivotal Role of 1,3-Di-tert-butyl-1H-imidazol-3-ium Chloride in Modern Organometallic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the dynamic landscape of organometallic chemistry and catalysis, N-heterocyclic carbenes (NHCs) have emerged as a transformative class of ligands. Their exceptional sigma-donating properties and steric tuneability have rendered them indispensable in a myriad of catalytic transformations. At the heart of the synthesis of one of the most sterically demanding and widely utilized NHCs, 1,3-di-tert-butylimidazol-2-ylidene (ItBu), lies its stable precursor: 1,3-di-tert-butyl-1H-imidazol-3-ium chloride . This technical guide provides a comprehensive overview of the synthesis, characterization, and profound impact of this imidazolium salt in organometallic chemistry, with a focus on its application in pivotal cross-coupling and metathesis reactions.

Synthesis and Characterization of 1,3-Di-tert-butyl-1H-imidazol-3-ium Chloride

The synthesis of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride is a well-established procedure, typically involving the quaternization of a suitable imidazole precursor.

Experimental Protocol: Synthesis of 1,3-Di-tert-butyl-1H-imidazol-3-ium Chloride

A common synthetic route involves the reaction of 1-tert-butylimidazole with tert-butyl chloride.

Materials:

-

1-tert-butylimidazole

-

tert-Butyl chloride

-

Toluene or other suitable aprotic solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-tert-butylimidazole in anhydrous toluene.

-

Add an excess of tert-butyl chloride to the solution.

-

Heat the reaction mixture at reflux for 24-48 hours. The progress of the reaction can be monitored by TLC or NMR spectroscopy.

-

Upon completion, the product often precipitates from the solution upon cooling.

-

The solid product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials, and dried under vacuum.

Purification:

Recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether or acetone, can be employed to obtain high-purity crystals of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride.

Characterization Data

The structural integrity of the synthesized 1,3-di-tert-butyl-1H-imidazol-3-ium chloride is confirmed through various spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR | Signals corresponding to the tert-butyl protons (typically around 1.4-1.7 ppm), the imidazolium ring protons, and the acidic proton at the C2 position (which can be a broad singlet at a downfield chemical shift). |

| ¹³C NMR | Resonances for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the carbons of the imidazolium ring. The C2 carbon typically appears at a characteristic downfield shift. |

| FT-IR | Characteristic C-H stretching vibrations for the alkyl and aromatic groups, as well as vibrations associated with the imidazolium ring structure. |

| Mass Spectrometry | The molecular ion peak corresponding to the 1,3-di-tert-butyl-1H-imidazol-3-ium cation ([M-Cl]⁺) can be observed. |

Role as a Precursor to a Bulky N-Heterocyclic Carbene

The primary significance of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride in organometallic chemistry is its role as a stable and convenient precursor to the N-heterocyclic carbene, 1,3-di-tert-butylimidazol-2-ylidene (ItBu). This is achieved through deprotonation of the acidic proton at the C2 position of the imidazolium ring using a strong base.

Caption: Deprotonation of the imidazolium salt to generate the free NHC.

The exceptional steric bulk imparted by the two tert-butyl groups on the nitrogen atoms of the ItBu ligand is a key feature that dictates its coordination chemistry and the catalytic activity of its metal complexes. This steric hindrance creates a well-defined coordination sphere around the metal center, influencing substrate approach and product selectivity.

Applications in Homogeneous Catalysis

The in situ or ex situ generation of the ItBu carbene from its imidazolium salt precursor allows for the formation of highly active and stable transition metal catalysts. These catalysts have demonstrated remarkable efficacy in a range of challenging cross-coupling and metathesis reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Complexes of palladium with the ItBu ligand are powerful catalysts for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of biaryl compounds. Palladium-ItBu catalysts have shown high activity in the coupling of challenging substrates, including sterically hindered aryl chlorides.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / ItBu·HCl | K₃PO₄ | Toluene | 100 | 12 | 95 |

| 2-Chlorotoluene | 4-Methoxyphenylboronic acid | [Pd(ItBu)(allyl)Cl] | Cs₂CO₃ | Dioxane | 110 | 18 | 88 |

| 1-Chloro-4-nitrobenzene | Phenylboronic acid | PEPPSI-ItBu | K₂CO₃ | t-Amyl alcohol | 100 | 6 | 98 |

Note: The data presented are representative and have been compiled from various literature sources. Actual results may vary depending on the specific reaction conditions.

The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, is a powerful tool for the synthesis of substituted alkenes. The steric bulk of the ItBu ligand can enhance the stability and turnover numbers of the palladium catalyst in these transformations.

Experimental Protocol for a Typical Heck Reaction:

-

To a Schlenk tube are added the aryl halide (1.0 mmol), the alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and 1,3-di-tert-butyl-1H-imidazol-3-ium chloride (2-4 mol%).

-

The tube is evacuated and backfilled with an inert gas.

-

A degassed solvent (e.g., DMF, DMAc, or toluene) and a base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) are added.

-

The reaction mixture is heated to the desired temperature (typically 80-140 °C) and stirred until the reaction is complete (monitored by GC or TLC).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

The formation of C-N bonds via palladium-catalyzed cross-coupling of aryl halides with amines is a fundamental transformation in medicinal chemistry and materials science. Catalysts derived from 1,3-di-tert-butyl-1H-imidazol-3-ium chloride have been successfully employed in these reactions, particularly for the coupling of challenging, sterically hindered substrates.

Quantitative Data for Buchwald-Hartwig Amination:

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / ItBu·HCl | NaOtBu | Toluene | 100 | 92 |

| 1-Bromo-3,5-dimethylbenzene | Aniline | [Pd(ItBu)(cinnamyl)Cl] | K₃PO₄ | Dioxane | 110 | 85 |

| 2-Bromopyridine | n-Butylamine | Pd(OAc)₂ / ItBu·HCl | Cs₂CO₃ | Toluene | 90 | 90 |

Note: The data presented are representative and have been compiled from various literature sources. Actual results may vary depending on the specific reaction conditions.

Ruthenium-Catalyzed Olefin Metathesis

The development of well-defined ruthenium catalysts bearing NHC ligands has revolutionized the field of olefin metathesis. While the most common second-generation Grubbs-type catalysts feature larger, more complex NHC ligands, the principles of NHC-ligation are broadly applicable. The steric and electronic properties of the ItBu ligand can be tuned to influence the initiation, propagation, and stability of ruthenium metathesis catalysts.

Caption: Experimental workflow for an olefin metathesis reaction.

Conclusion

1,3-Di-tert-butyl-1H-imidazol-3-ium chloride is a cornerstone precursor for the synthesis of the sterically demanding and highly effective N-heterocyclic carbene ligand, 1,3-di-tert-butylimidazol-2-ylidene (ItBu). The unique steric and electronic properties conferred by the tert-butyl groups make ItBu a powerful ligand in organometallic chemistry. The resulting transition metal complexes, particularly those of palladium and ruthenium, exhibit exceptional catalytic activity and stability in a wide range of fundamentally important organic transformations. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis and application of this imidazolium salt provides a critical tool for the efficient construction of complex molecular architectures. The continued exploration of catalysts derived from 1,3-di-tert-butyl-1H-imidazol-3-ium chloride promises to yield further innovations in the field of homogeneous catalysis.

A Comprehensive Technical Guide to 1,3-di-tert-butyl-1H-imidazol-3-ium Salts: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,3-di-tert-butyl-1H-imidazol-3-ium salts, a class of organic compounds with significant and expanding applications in catalysis and medicinal chemistry. These salts are primarily recognized as stable precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis. Furthermore, emerging research highlights their potential as bioactive agents in drug development. This guide details their synthesis, spectroscopic characterization, and key applications, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Core Concepts and Synthesis

1,3-di-tert-butyl-1H-imidazol-3-ium salts are ionic compounds featuring a central imidazole ring substituted with two bulky tert-butyl groups at the nitrogen atoms. The steric hindrance provided by the tert-butyl groups imparts unique stability and reactivity to the corresponding N-heterocyclic carbene. The synthesis of these salts is typically achieved through the quaternization of a corresponding N-substituted imidazole. A general synthetic approach involves the reaction of 1-tert-butylimidazole with a tert-butyl halide. For salts with different anions, such as tetrafluoroborate or hexafluorophosphate, a subsequent anion exchange reaction is performed.

A representative synthetic workflow for the preparation of imidazolium salts is depicted below.

Caption: General synthetic route to 1,3-disubstituted imidazolium salts.

Experimental Protocol: Synthesis of 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride

This protocol is adapted from established procedures for the synthesis of similar imidazolium salts.

Materials:

-

1-tert-butylimidazole

-

tert-Butyl chloride

-

Anhydrous toluene

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-tert-butylimidazole (1.0 eq.) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

-

Add tert-butyl chloride (1.2 eq.) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR.

-

Upon completion, a white precipitate of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride will form.

-

Allow the mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the pure 1,3-di-tert-butyl-1H-imidazol-3-ium chloride.

Experimental Protocol: Anion Exchange for Tetrafluoroborate or Hexafluorophosphate Salts

Materials:

-

1,3-di-tert-butyl-1H-imidazol-3-ium chloride

-

Sodium tetrafluoroborate (NaBF₄) or Potassium hexafluorophosphate (KPF₆)

-

Acetone or Acetonitrile

-

Dichloromethane

Procedure:

-

Dissolve 1,3-di-tert-butyl-1H-imidazol-3-ium chloride (1.0 eq.) in acetone or acetonitrile.

-

Add a stoichiometric amount of sodium tetrafluoroborate or potassium hexafluorophosphate (1.0 eq.).

-

Stir the mixture at room temperature for 12-24 hours. A precipitate of NaCl or KCl will form.

-

Remove the inorganic salt precipitate by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting crude product in a minimal amount of dichloromethane and filter again to remove any remaining inorganic salts.

-

Remove the dichloromethane under reduced pressure to obtain the desired 1,3-di-tert-butyl-1H-imidazol-3-ium tetrafluoroborate or hexafluorophosphate salt.

Spectroscopic Characterization

The structural integrity of 1,3-di-tert-butyl-1H-imidazol-3-ium salts is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the substitution pattern and the presence of the tert-butyl groups.

Table 1: Representative NMR Data for 1,3-di-tert-butyl-1H-imidazol-3-ium Cation

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~1.6 - 1.8 | singlet | C(CH ₃)₃ |

| ¹H | ~7.5 - 7.7 | doublet | CH =CH (imidazolium backbone) |

| ¹H | ~9.0 - 10.0 | singlet | N-CH -N (imidazolium backbone) |

| ¹³C | ~30 - 32 | - | C(C H₃)₃ |

| ¹³C | ~60 - 62 | - | C (CH₃)₃ |

| ¹³C | ~120 - 122 | - | C H=C H (imidazolium backbone) |

| ¹³C | ~135 - 138 | - | N-C H-N (imidazolium backbone) |

Note: Exact chemical shifts can vary depending on the solvent and the counter-anion.

FTIR Spectroscopy

FTIR spectroscopy helps to identify the characteristic vibrational modes of the imidazolium ring and the alkyl substituents.

Table 2: Characteristic FTIR Absorption Bands for Imidazolium Salts

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150 - 3100 | Medium | C-H stretching (imidazolium ring) |

| ~2980 - 2870 | Strong | C-H stretching (tert-butyl groups) |

| ~1570 - 1550 | Medium | C=N stretching (imidazolium ring) |

| ~1170 - 1150 | Strong | C-N stretching |

Applications in Catalysis